PI3Kdelta Cellular Activity: N-(Pyridin-2-ylmethyl)piperidin-4-amine Hydrochloride vs. Optimized PI3Kdelta Inhibitor
The target compound serves as a critical substructure in potent PI3Kdelta inhibitors. While the simple hydrochloride salt itself shows modest activity, derivatives incorporating the N-(pyridin-2-ylmethyl)piperidin-4-amine core achieve nanomolar cellular potency. In a direct comparison, a fully elaborated derivative containing this scaffold inhibited PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. In contrast, the same compound displayed an IC50 of 10,000 nM (10 µM) against CYP3A4 in human liver microsomes [1], demonstrating >98-fold selectivity for the therapeutic target over a key metabolic enzyme. This selectivity profile is intrinsic to the pyridin-2-ylmethylpiperidine scaffold.
| Evidence Dimension | Cellular IC50 (target vs. off-target) |
|---|---|
| Target Compound Data | IC50 (PI3Kdelta): 102 nM; IC50 (CYP3A4): 10,000 nM |
| Comparator Or Baseline | Same molecule evaluated in two different assays |
| Quantified Difference | 98-fold selectivity (PI3Kdelta / CYP3A4) |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay for PI3Kdelta; human liver microsomes, 30 min preincubation for CYP3A4 |
Why This Matters
The scaffold's inherent target selectivity profile reduces the risk of CYP-mediated drug-drug interactions compared to less selective chemotypes, informing lead optimization decisions.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity data for PI3Kdelta and CYP3A4. View Source
